HECT E3-IN-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

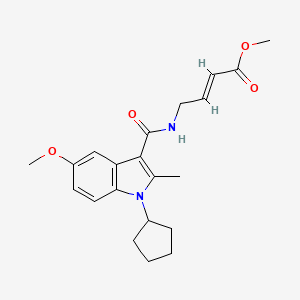

IUPAC Name |

methyl (E)-4-[(1-cyclopentyl-5-methoxy-2-methylindole-3-carbonyl)amino]but-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-14-20(21(25)22-12-6-9-19(24)27-3)17-13-16(26-2)10-11-18(17)23(14)15-7-4-5-8-15/h6,9-11,13,15H,4-5,7-8,12H2,1-3H3,(H,22,25)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZCVJIBENGLKN-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)NCC=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)NC/C=C/C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of HECT E3 Ligase Inhibition in Cellular Signaling and Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HECT (Homologous to E6AP C-terminus) E3 ubiquitin ligases represent a critical class of enzymes that orchestrate a vast array of cellular processes by mediating the final step of the ubiquitination cascade. Their involvement in key signaling pathways, including Wnt, TGF-β, and Notch, positions them as central regulators of cell fate, proliferation, and differentiation. Dysregulation of HECT E3 ligase activity is frequently implicated in the pathogenesis of numerous diseases, most notably cancer and neurodegenerative disorders. Consequently, the inhibition of these enzymes has emerged as a promising therapeutic strategy. This technical guide provides an in-depth exploration of the biological roles of HECT E3 ligase inhibition, complete with detailed experimental protocols, quantitative data on inhibitors, and visualizations of the intricate signaling networks they command.

Introduction to HECT E3 Ubiquitin Ligases

The human genome encodes 28 HECT E3 ubiquitin ligases, which are characterized by a conserved C-terminal HECT domain of approximately 350 amino acids.[1][2] This domain is responsible for accepting ubiquitin from an E2 conjugating enzyme and subsequently transferring it to a substrate protein.[1][2] The N-terminal regions of HECT E3 ligases are variable and confer substrate specificity.[1][2] Based on their N-terminal domains, HECT E3 ligases are broadly classified into three subfamilies: the NEDD4 (Neuronal Precursor Cell Expressed Developmentally Down-regulated 4) family, the HERC (HECT and RLD domain containing) family, and the "other" HECTs.[1][2]

The ubiquitination process itself is a highly regulated post-translational modification where ubiquitin, a small 76-amino acid protein, is attached to target proteins. This can result in either their degradation by the proteasome or altered function, localization, or interaction with other proteins. HECT E3 ligases, by determining the specific substrates to be ubiquitinated, play a crucial role in maintaining cellular homeostasis.[3]

Biological Consequences of HECT E3 Ligase Inhibition

Inhibition of HECT E3 ligases can have profound effects on cellular function due to their central role in protein degradation and signaling. The specific consequences of inhibition are dependent on the particular HECT E3 ligase being targeted and its downstream substrates.

Role in Cancer

Dysregulation of HECT E3 ligase activity is a common feature in many cancers.[4] For instance, the overexpression of certain HECT E3s can lead to the degradation of tumor suppressor proteins, while the downregulation of others can result in the accumulation of oncoproteins.

-

HUWE1: This ligase has a dual role, targeting both proto-oncogenic proteins like c-MYC and MCL1 for degradation, as well as the tumor suppressor p53.[4]

-

NEDD4-1: Overexpression of NEDD4-1 promotes cancer by targeting the tumor suppressor PTEN for degradation, which in turn activates the pro-survival PI3K/AKT signaling pathway.[4]

-

ITCH: Dysregulation of ITCH (also known as AIP4) has been linked to the evasion of apoptosis in cancer cells by targeting pro-apoptotic proteins like p73 for degradation.[4]

-

E6AP (UBE3A): In human papillomavirus (HPV)-associated cancers, the viral E6 oncoprotein utilizes E6AP to target the tumor suppressor p53 for degradation, promoting cell survival.[4]

Inhibition of these oncogenic HECT E3 ligases can restore the levels of tumor suppressor proteins and inhibit cancer cell proliferation and survival.

Role in Neurodegenerative Diseases

Emerging evidence implicates HECT E3 ligases in the pathogenesis of neurodegenerative disorders. Their role in protein quality control and signaling pathways crucial for neuronal function makes them potential therapeutic targets. The NEDD4 subfamily of HECT E3 ligases, in particular, has been shown to be involved in neurodevelopment and neurodegeneration.

Role in Immunology

HECT E3 ligases are also key regulators of the immune response. They are involved in processes such as T-cell activation and the regulation of inflammatory signaling pathways. For example, ITCH plays a role in T-cell receptor signaling.

HECT E3 Ligases in Core Signaling Pathways

HECT E3 ligases are integral components of major signaling pathways that govern cellular function. Their inhibition can therefore modulate these pathways with significant therapeutic implications.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Several HECT E3 ligases, including HUWE1, NEDD4L, ITCH, SMURF1, and SMURF2, act as negative regulators of this pathway by targeting key components like Dishevelled (Dvl) and Axin for degradation.[1][2] Conversely, UBR5 has been shown to activate Wnt signaling by promoting the stability of β-catenin.[1][2] Inhibition of specific HECT E3 ligases can therefore either activate or suppress Wnt signaling, depending on the target.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis. HECT E3 ligases such as SMURF1, SMURF2, and WWP1 are key negative regulators of this pathway.[5] They primarily target the receptor-regulated SMADs (R-SMADs) and the TGF-β receptors for ubiquitination and subsequent degradation.[5] Inhibition of these HECT E3 ligases can therefore enhance TGF-β signaling.

Notch Signaling Pathway

The Notch signaling pathway is a highly conserved pathway that controls cell fate decisions. Several HECT E3 ligases, including ITCH, NEDD4, and WWP2, have been identified as negative regulators of Notch signaling.[2] They can target components of the Notch pathway, such as the Notch receptor itself or downstream effectors like Deltex, for ubiquitination and degradation.[2] Therefore, inhibiting these HECT E3 ligases could potentially activate Notch signaling.

Quantitative Analysis of HECT E3 Ligase Inhibition

The development of potent and selective inhibitors is crucial for the therapeutic targeting of HECT E3 ligases. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor. Below is a summary of reported IC50 values for various inhibitors against different HECT E3 ligases.

| HECT E3 Ligase | Inhibitor | IC50 (µM) | Assay Type | Reference |

| SMURF1 | Cpd-1 | 0.8 | Biochemical | [6] |

| SMURF1 | Cpd-2 | 1.2 | Biochemical | [6] |

| SMURF1 | Cpd-3 | 2.5 | Biochemical | [6] |

| SMURF1 | Cpd-4 | 3.1 | Cellular | [6] |

| SMURF1 | Cpd-5 | 4.7 | Cellular | [6] |

| SMURF1 | Cpd-6 | 0.3 | Cellular | [6] |

| Nedd4 | Heclin | 6.3 | In vitro | [7] |

| Smurf2 | Heclin | 6.8 | In vitro | [7] |

| WWP1 | Heclin | 6.9 | In vitro | [7] |

| WWP1 | NSC-217913 | 158.3 | ELISA auto-ubiquitination | [8] |

| ITCH | PYR-41 | 11.3 | MALDI TOF E2/E3 assay | [9] |

| ITCH | Bay11-7082 | 25.9 | MALDI TOF E2/E3 assay | [9] |

Key Experimental Protocols for Studying HECT E3 Ligase Inhibition

A variety of in vitro and cell-based assays are employed to characterize the activity of HECT E3 ligases and the efficacy of their inhibitors.

In Vitro Ubiquitination Assay

This assay directly measures the ability of a HECT E3 ligase to ubiquitinate a specific substrate in a controlled environment.

Objective: To determine if a protein of interest is a substrate of a specific HECT E3 ligase and to assess the effect of an inhibitor on this process.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (appropriate for the E3 being tested)

-

Recombinant HECT E3 ligase

-

Recombinant substrate protein

-

Ubiquitin

-

ATP

-

10x Ubiquitination buffer (e.g., 500 mM HEPES, pH 7.5, 20 mM MgCl2, 10 mM DTT)

-

Test inhibitor

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against the substrate and/or ubiquitin

Procedure:

-

Prepare a reaction mixture containing E1, E2, ubiquitin, ATP, and the substrate in 1x ubiquitination buffer.

-

Add the HECT E3 ligase to initiate the reaction. For inhibitor studies, pre-incubate the E3 ligase with the inhibitor for a specified time before adding it to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-90 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a membrane and perform a Western blot using an antibody against the substrate to detect higher molecular weight ubiquitinated forms. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

HECT E3 Ligase Auto-ubiquitination Assay

Many HECT E3 ligases can ubiquitinate themselves. This auto-ubiquitination activity is often used as a readout for their enzymatic function and for inhibitor screening.

Objective: To assess the catalytic activity of a HECT E3 ligase and the effect of inhibitors on this activity.

Materials:

-

Same as for the in vitro ubiquitination assay, but without the substrate protein.

-

Antibody against the HECT E3 ligase or a tag on the recombinant protein.

Procedure:

-

Prepare a reaction mixture containing E1, E2, ubiquitin, and ATP in 1x ubiquitination buffer.

-

Add the HECT E3 ligase to initiate the reaction. For inhibitor studies, pre-incubate the E3 ligase with the inhibitor.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction and analyze the products by SDS-PAGE and Western blotting using an antibody against the E3 ligase to detect a ladder of higher molecular weight auto-ubiquitinated species.

High-Throughput Screening (HTS) Assays

For the discovery of novel inhibitors, HTS assays are essential. The UbFluor™ assay is a fluorescence polarization (FP)-based HTS method for HECT E3 ligases.[2]

Principle: This assay utilizes a ubiquitin molecule labeled with a fluorophore (UbFluor™). When the HECT E3 ligase transfers the ubiquitin to itself or a substrate, the fluorophore is released, causing a change in fluorescence polarization that can be measured in a high-throughput format.[2]

Conclusion and Future Directions

The inhibition of HECT E3 ubiquitin ligases presents a compelling therapeutic strategy for a range of diseases, particularly cancer. The continued elucidation of the specific roles of individual HECT E3 ligases and their substrates will undoubtedly unveil new therapeutic opportunities. The development of more potent and selective inhibitors, facilitated by advanced screening technologies and a deeper understanding of the structural biology of these enzymes, will be a key focus of future research. This technical guide provides a solid foundation for researchers and drug developers to navigate this exciting and rapidly evolving field. The combination of detailed biological context, quantitative data, and robust experimental protocols will aid in the rational design and evaluation of novel HECT E3 ligase inhibitors, ultimately paving the way for new and effective therapies.

References

- 1. HECT E3 ubiquitin ligases – emerging insights into their biological roles and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Frontiers | HECT E3 Ligases: A Tale With Multiple Facets [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. E3 Ubiquitin Ligases: Key Regulators of TGFβ Signaling in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of allosteric HECT E3 ligase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

HECT E3-IN-1: A Technical Guide to a Covalent Chemical Probe for HECT E3 Ubiquitin Ligases

For Researchers, Scientists, and Drug Development Professionals

Abstract

HECT E3-IN-1 is a pioneering chemical probe that serves as a covalent inhibitor of select members of the Homologous to the E6AP C-Terminus (HECT) E3 ubiquitin ligase family. This document provides an in-depth technical guide on this compound, detailing its mechanism of action, selectivity profile, and its application in studying HECT E3 ligase biology. It includes comprehensive experimental protocols for its use in biochemical and cellular assays, and presents its known selectivity in a structured format. This guide is intended to enable researchers to effectively utilize this compound as a tool to investigate the roles of HECT E3 ligases in various signaling pathways and disease contexts.

Introduction to HECT E3 Ligases

The ubiquitination cascade is a fundamental post-translational modification process that governs a vast array of cellular functions, including protein degradation, signal transduction, and DNA repair. This process is mediated by a trio of enzymes: E1 activating enzymes, E2 conjugating enzymes, and E3 ubiquitin ligases.[1] The HECT domain-containing E3 ligases, comprising 28 members in humans, are distinguished by their catalytic mechanism.[2][3] They directly catalyze the transfer of ubiquitin to a substrate through a two-step process: first, accepting ubiquitin from an E2 enzyme to form a covalent thioester intermediate on a catalytic cysteine within the HECT domain, and second, transferring this ubiquitin to a lysine residue on the target substrate.[2]

The HECT domain is structurally organized into a larger N-terminal lobe (N-lobe), which binds the E2 enzyme, and a smaller C-terminal lobe (C-lobe) containing the active site cysteine.[3] The N-lobe also possesses a non-covalent ubiquitin-binding site, or "exosite," which is crucial for the processive synthesis of polyubiquitin chains.[4] Dysregulation of HECT E3 ligases is implicated in numerous human diseases, including cancer and neurological disorders, making them attractive targets for therapeutic intervention.[5][6]

This compound: A Covalent Probe for Nedd4 Family Ligases

This compound (also referred to as compound 3 in its discovery publication) is a first-in-class small molecule probe that acts as a covalent and irreversible inhibitor of the HECT E3 ligase Nedd4-1.[6]

Mechanism of Action

This compound employs a unique mechanism of inhibition. Instead of targeting the catalytic cysteine in the C-lobe, it covalently modifies a non-catalytic cysteine residue (Cys627 in human Nedd4-1) located within the non-covalent ubiquitin-binding exosite of the N-lobe.[6] This covalent modification disrupts the non-covalent binding of the growing polyubiquitin chain to the N-lobe, which is essential for the processive addition of subsequent ubiquitin molecules. Consequently, this compound switches the enzymatic mechanism of Nedd4-1 from a highly efficient processive mode to a less efficient distributive mode of polyubiquitin chain synthesis.[6] This mode of action represents a novel strategy for inhibiting E3 ligase activity.

Selectivity Profile

This compound demonstrates selectivity for certain members of the Nedd4 subfamily of HECT E3 ligases. This selectivity is primarily dictated by the presence of a solvent-accessible, non-catalytic cysteine at the ubiquitin exosite.

| HECT E3 Ligase Family | Target | Activity | Quantitative Data | Reference |

| Nedd4 Family | Nedd4-1 | Covalent Labeling | Not explicitly reported | [6] |

| Nedd4-2 | Covalent Labeling | Not explicitly reported | [6] | |

| WWP1 | No Labeling | Not applicable | [6] | |

| Other HECT Family | E6-AP | No Labeling | Not applicable | [6] |

| Other Cysteine Enzymes | USP8 (DUB) | No Reaction | Not applicable | [6] |

| HRV 3C Protease | No Reaction | Not applicable | [6] | |

| Ube1 (E1) | No Reaction | Not applicable | [6] | |

| UbcH5a (E2) | No Reaction | Not applicable | [6] |

Note: Specific IC50 values for this compound against a broad panel of HECT E3 ligases are not currently available in the public domain. The selectivity is based on covalent labeling experiments.

Experimental Protocols

The following protocols are provided as a guide for researchers using this compound. These are generalized protocols that should be optimized for specific experimental conditions.

In Vitro Ubiquitination Assay

This assay is used to assess the effect of this compound on the ubiquitination of a substrate by a specific HECT E3 ligase.

Materials:

-

E1 activating enzyme (e.g., UBE1)

-

E2 conjugating enzyme (specific for the HECT E3 of interest)

-

Purified HECT E3 ligase (e.g., Nedd4-1)

-

Substrate protein (with a tag for detection, e.g., His-tag, GST-tag)

-

Ubiquitin

-

ATP

-

This compound (dissolved in DMSO)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against the substrate tag and/or ubiquitin

Procedure:

-

Prepare a reaction mixture containing E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), ubiquitin (e.g., 10 µM), and the substrate protein (e.g., 1 µM) in the reaction buffer.

-

Pre-incubate the HECT E3 ligase (e.g., 200 nM) with varying concentrations of this compound or DMSO (vehicle control) for 30 minutes at room temperature to allow for covalent modification.

-

Initiate the ubiquitination reaction by adding the pre-incubated E3 ligase/inhibitor mixture and ATP (e.g., 5 mM) to the reaction mixture from step 1.

-

Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform Western blotting using an antibody against the substrate tag to visualize the ubiquitination ladder. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement of a compound in a cellular context. For covalent inhibitors like this compound, this assay can demonstrate the stabilization of the target protein upon binding.

Materials:

-

Cells expressing the target HECT E3 ligase

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (with protease and phosphatase inhibitors)

-

PBS

-

Western blotting reagents

-

Antibody against the target HECT E3 ligase

Procedure:

-

Culture cells to ~80% confluency.

-

Treat cells with this compound at the desired concentration or DMSO (vehicle control) for a specified time (e.g., 1-4 hours).

-

Harvest the cells, wash with PBS, and resuspend in lysis buffer.

-

Lyse the cells (e.g., by freeze-thaw cycles or sonication) and centrifuge to pellet cellular debris.

-

Collect the supernatant (cell lysate).

-

Aliquot the lysate into PCR tubes for each temperature point.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet aggregated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble target protein at each temperature by Western blotting using a specific antibody.

-

Quantify the band intensities to generate a melting curve and determine the shift in the melting temperature (Tm) upon inhibitor treatment.

Proteomic Profiling for Target Identification

Chemoproteomics can be employed to identify the cellular targets of this compound. A common approach for covalent inhibitors is competitive activity-based protein profiling (ABPP).

Materials:

-

Cells of interest

-

This compound

-

A broad-spectrum cysteine-reactive probe with a reporter tag (e.g., alkyne-functionalized iodoacetamide)

-

Click chemistry reagents (e.g., biotin-azide, copper catalyst, ligands)

-

Streptavidin beads

-

Reagents for protein digestion (e.g., trypsin)

-

Mass spectrometer

Procedure:

-

Treat cells with this compound or DMSO.

-

Lyse the cells and treat the proteome with the cysteine-reactive probe. Cysteines covalently modified by this compound will not be labeled by the probe.

-

Perform click chemistry to attach a biotin tag to the probe-labeled proteins.

-

Enrich the biotin-tagged proteins using streptavidin beads.

-

Digest the enriched proteins into peptides.

-

Analyze the peptides by liquid chromatography-mass spectrometry (LC-MS/MS).

-

Quantify the relative abundance of peptides between the this compound-treated and DMSO-treated samples. A significant reduction in the abundance of a peptide in the treated sample indicates it as a potential target of the covalent probe.

Signaling Pathways and Applications

This compound, by targeting Nedd4-1, can be utilized to probe the various signaling pathways regulated by this E3 ligase. Nedd4-1 is a key regulator of multiple cellular processes, and its substrates are involved in pathways critical for cell growth, proliferation, and trafficking.

Key Nedd4-1 Regulated Signaling Pathways:

-

Growth Factor Receptor Signaling: Nedd4-1 ubiquitinates and regulates the turnover of several receptor tyrosine kinases, including the Insulin-like Growth Factor 1 Receptor (IGF-1R).[5] Inhibition of Nedd4-1 can therefore modulate downstream signaling cascades such as the PI3K/Akt pathway.

-

Tumor Suppressor Regulation: A well-established substrate of Nedd4-1 is the tumor suppressor PTEN. Nedd4-1-mediated ubiquitination leads to the degradation of PTEN, thereby activating the pro-survival PI3K/Akt pathway.[7]

-

Ion Channel Regulation: Nedd4-1 and its close homolog Nedd4-2 are critical regulators of ion channels, such as the epithelial sodium channel (ENaC), impacting ion homeostasis.

-

Viral Budding: Nedd4-1 is hijacked by some viruses to facilitate their budding from host cells.

By using this compound, researchers can investigate the consequences of inhibiting Nedd4-1-mediated ubiquitination in these and other pathways.

Conclusion

This compound is a valuable chemical probe for studying the biology of Nedd4 family HECT E3 ligases. Its unique covalent mechanism of action, which switches the enzyme from a processive to a distributive state, provides a powerful tool to dissect the functional importance of processive ubiquitination. The detailed protocols and information provided in this guide are intended to facilitate the use of this compound in a variety of experimental settings, ultimately contributing to a deeper understanding of HECT E3 ligase function in health and disease. Further characterization of its selectivity profile and the development of next-generation probes will continue to enhance our ability to investigate this important class of enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of ubiquitin ligation and lysine prioritization by a HECT E3 | eLife [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure-based design of potent and selective inhibitors of the HECT ligase NEDD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. System-wide modulation of HECT E3 ligases with selective ubiquitin variant probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Small Molecule That Switches a Ubiquitin Ligase From a Processive to a Distributive Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unraveling the Potential Role of NEDD4-like E3 Ligases in Cancer [mdpi.com]

The Architects of Cellular Regulation: A Technical Guide to HECT E3 Ligase-Regulated Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a cornerstone of cellular homeostasis, governing the fate of a vast array of proteins and thereby influencing nearly every aspect of cell biology. At the heart of this intricate network are the E3 ubiquitin ligases, the enzymes that confer substrate specificity to the ubiquitination cascade. Among these, the Homologous to E6AP C-Terminus (HECT) domain-containing E3 ligases represent a critical family of enzymes directly involved in catalysis, transferring ubiquitin to target substrates.[1][2][3][4] Deregulation of HECT E3 ligases is increasingly implicated in a multitude of human diseases, including various cancers, neurodegenerative disorders, and immunological diseases, making them compelling targets for therapeutic intervention.[1][2][5]

This technical guide provides an in-depth exploration of the core cellular pathways regulated by HECT E3 ligases. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms of these enzymes, quantitative data on their activity, and robust experimental protocols for their study.

The HECT E3 Ligase Family: Structure and Function

Humans express 28 distinct HECT E3 ubiquitin ligases, which are broadly categorized into three subfamilies based on their N-terminal domain architecture: the NEDD4 (Neuronal Precursor Cell-Expressed Developmentally Downregulated 4) family, the HERC (HECT and RLD domain-containing) family, and a group of "other" HECTs.[1][2] The conserved C-terminal HECT domain is responsible for the catalytic transfer of ubiquitin, while the variable N-terminal domains are crucial for substrate recognition and binding.[1][2]

The catalytic mechanism of HECT E3s involves a two-step process. First, the HECT domain accepts an activated ubiquitin molecule from an E2 ubiquitin-conjugating enzyme, forming a thioester intermediate with a conserved cysteine residue within the HECT domain. Subsequently, the HECT E3 ligase transfers the ubiquitin to a lysine residue on the target substrate protein.[6][7] This direct catalytic role distinguishes them from the more numerous RING finger E3 ligases, which act as scaffolds to bring the E2 and substrate into proximity.

Core Cellular Pathways Regulated by HECT E3 Ligases

HECT E3 ligases are integral regulators of a multitude of signaling pathways critical for cellular function and homeostasis. Their substrates are diverse and include key components of pathways controlling cell growth, proliferation, differentiation, apoptosis, and signal transduction.

The TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a pivotal role in regulating cell growth, differentiation, and apoptosis.[8][9] HECT E3 ligases, particularly members of the NEDD4 family like SMURF1 and SMURF2 (SMAD Ubiquitination Regulatory Factor 1 and 2), are key negative regulators of this pathway.[8][10]

SMURF1 and SMURF2 target both the TGF-β receptors and the downstream signaling mediators, the SMAD proteins, for ubiquitination and subsequent proteasomal degradation.[3][8][11] For instance, SMURF1, recruited by the inhibitory SMAD, SMAD7, can induce the degradation of the TGF-β type I receptor (TβRI).[3][8] This action effectively dampens the cellular response to TGF-β signaling.

The Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers.[5][12] Several HECT E3 ligases have been identified as key regulators of Wnt signaling, acting at different levels of the cascade.

For example, the HECT E3 ligase ITCH targets the central scaffold protein Dishevelled (Dvl) for ubiquitination and degradation, thereby inhibiting the canonical Wnt pathway.[7] Specifically, ITCH ubiquitinates the phosphorylated, active form of Dvl.[7] Other HECT E3s, such as SMURF1 and SMURF2, can target Axin, a key component of the β-catenin destruction complex, for ubiquitination and degradation, which also leads to the downregulation of Wnt signaling.[5][13]

The Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that governs cell fate decisions during development and in adult tissues.[13][14] The HECT E3 ligase ITCH (also known as Su(dx) in Drosophila) has been shown to regulate Notch signaling by ubiquitinating the intracellular domain of the Notch receptor (NICD).[15][16][17] This ubiquitination can lead to the degradation of NICD, thereby downregulating Notch target gene expression.[13]

Quantitative Data on HECT E3 Ligase-Mediated Regulation

The following tables summarize quantitative data from various studies, highlighting the impact of HECT E3 ligases on their substrates and associated pathways.

Table 1: HECT E3 Ligase-Mediated Substrate Degradation

| HECT E3 Ligase | Substrate | Cell Type/System | Fold Change in Substrate Level (KO/KD vs. Control) | Change in Protein Half-life | Reference |

| HUWE1 | Mcl-1 | HEK293T | 1.4 - 1.7 fold increase | - | [1] |

| HUWE1 | Tristetraprolin (TTP) | RAW264.7 | - | Half-life increased from 3.7 hr to ~20 hr | [18] |

| SMURF1 | TβRI | Normal Fibroblasts | 74% decrease (with TGF-β1) | - | [8] |

| E6AP | p53 | HPV-positive cells | - | E6 induces p53 degradation | [19][20][21] |

| NEDD4-2 | Epithelial Na+ Channel (ENaC) | - | - | Regulates channel turnover | [15][22] |

Table 2: Quantitative Expression Analysis of HECT E3 Ligases

| HECT E3 Ligase Gene | Cell Line | mRNA Copies per Cell (approx.) | Reference |

| Various HECTs | Jurkat | 20 - 100 | [23] |

| hecth3, 21, 23 | Jurkat, MM6, THP1 | Higher levels in leukocytic lines | [23] |

| hecth11 | HepG2, A495 | More abundant | [23] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study HECT E3 ligase function.

In Vitro Ubiquitination Assay

This assay is fundamental for determining the E3 ligase activity of a HECT domain protein towards a specific substrate.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5b)

-

Recombinant, purified HECT E3 ligase of interest

-

Recombinant, purified substrate protein

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against the substrate, ubiquitin, and the E3 ligase

Procedure:

-

Set up the ubiquitination reaction in a total volume of 20-30 µL. A typical reaction mixture contains:

-

50-100 nM E1 enzyme

-

0.2-1 µM E2 enzyme

-

0.1-0.5 µM HECT E3 ligase

-

0.5-2 µM substrate protein

-

5-10 µM ubiquitin

-

2-5 mM ATP

-

1x Ubiquitination reaction buffer

-

-

Assemble the reaction on ice, adding ATP last to initiate the reaction.

-

Incubate the reaction at 30-37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Perform Western blotting using antibodies against the substrate to detect higher molecular weight ubiquitinated species. Antibodies against ubiquitin can also be used to visualize the overall ubiquitination profile.

Pull-down Assay to Identify Substrate Interactions

This method is used to identify proteins that interact with a specific HECT E3 ligase, which may represent potential substrates.

Materials:

-

Cells expressing a tagged (e.g., FLAG, HA, or GST) version of the HECT E3 ligase.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody-conjugated beads (e.g., anti-FLAG M2 affinity gel) or appropriate affinity resin (e.g., Glutathione-Sepharose for GST-tagged proteins).

-

Wash buffer (e.g., lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., 3xFLAG peptide for FLAG-tagged proteins, or SDS-PAGE loading buffer).

-

Mass spectrometry or Western blotting for protein identification.

Procedure:

-

Lyse the cells expressing the tagged HECT E3 ligase.

-

Clarify the lysate by centrifugation.

-

Incubate the clarified lysate with the affinity beads/resin for 2-4 hours or overnight at 4°C with gentle rotation.

-

Wash the beads extensively with wash buffer to remove non-specific binding proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluted proteins by mass spectrometry to identify interacting partners or by Western blotting to confirm the interaction with a suspected substrate.

In-gel Digestion and Mass Spectrometry for Ubiquitination Site Mapping

This protocol is used to identify the specific lysine residues on a substrate that are ubiquitinated.

Materials:

-

Protein band of interest excised from an SDS-PAGE gel.

-

Destaining solution (e.g., 50% acetonitrile, 25 mM ammonium bicarbonate).

-

Reduction solution (e.g., 10 mM DTT in 25 mM ammonium bicarbonate).

-

Alkylation solution (e.g., 55 mM iodoacetamide in 25 mM ammonium bicarbonate).

-

Trypsin solution.

-

Peptide extraction solution (e.g., 50% acetonitrile, 5% formic acid).

-

Mass spectrometer.

Procedure:

-

Excise the protein band of interest from a Coomassie-stained SDS-PAGE gel.

-

Destain the gel piece with destaining solution.

-

Reduce the disulfide bonds with DTT and then alkylate the cysteines with iodoacetamide.[2][4][6][13]

-

Digest the protein in-gel with trypsin overnight at 37°C.[2][6]

-

Extract the peptides from the gel piece using the extraction solution.[2]

-

Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the MS/MS data against a protein database to identify peptides. A characteristic mass shift corresponding to the di-glycine remnant of ubiquitin on a lysine residue will indicate the site of ubiquitination.

Conclusion

HECT E3 ubiquitin ligases are master regulators of a wide array of cellular signaling pathways, playing critical roles in maintaining cellular health and preventing disease. Their direct involvement in the catalytic transfer of ubiquitin to a diverse range of substrates places them at the center of cellular decision-making processes. This guide has provided a comprehensive overview of the key pathways regulated by HECT E3s, supported by quantitative data and detailed experimental protocols. A deeper understanding of the intricate mechanisms governing HECT E3 ligase function and their dysregulation in disease will undoubtedly pave the way for the development of novel and targeted therapeutic strategies. The continued exploration of their substrate repertoire and regulatory networks will be a key focus of future research in this dynamic field.

References

- 1. The HECT domain ubiquitin ligase HUWE1 targets unassembled soluble proteins for degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nccs.res.in [nccs.res.in]

- 3. Smurf1 interacts with transforming growth factor-beta type I receptor through Smad7 and induces receptor degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UCSF Mass Spectrometry Facility - Protocols In-Gel Digestion [msf.ucsf.edu]

- 5. VprBP mitigates TGF-β and Activin signaling by promoting Smurf1-mediated type I receptor degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 7. Transforming Growth Factor β Depletion Is the Primary Determinant of Smad Signaling Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impaired Smad7-Smurf–mediated negative regulation of TGF-β signaling in scleroderma fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of substrate specificity of the ubiquitin ligases Nedd4 and Nedd4-2 using proteome arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Monitoring HECT Ubiquitination Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocols: In-Gel Digestion & Mass Spectrometry for ID - Creative Proteomics [creative-proteomics.com]

- 14. Identifying E3 Ligase Substrates with Quantitative Degradation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. centreforcancerbiology.org.au [centreforcancerbiology.org.au]

- 16. Mechanism of ubiquitin ligation and lysine prioritization by a HECT E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. HUWE1 controls tristetraprolin proteasomal degradation by regulating its phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Ubiquitination of the HPV Oncoprotein E6 Is Critical for E6/E6AP-Mediated p53 Degradation [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. NEDD4-2 (NEDD4L): The ubiquitin ligase for multiple membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Driving E3 Ligase Substrate Specificity for Targeted Protein Degradation: Lessons from Nature and the Laboratory | Annual Reviews [annualreviews.org]

Methodological & Application

Application Note: HECT E3-IN-1 for In Vitro Ubiquitination Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for protein degradation and signaling, playing a pivotal role in cellular homeostasis.[1][2] E3 ubiquitin ligases are key components of this system, providing substrate specificity for the ubiquitination process.[3][4] The Homologous to E6AP C-terminus (HECT) domain-containing E3 ligases are a major class of these enzymes, characterized by their direct catalytic role in transferring ubiquitin to substrate proteins.[5][6] Dysregulation of HECT E3 ligases has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.[3][7][8]

HECT E3-IN-1 is a potent and specific small molecule inhibitor of HECT E3 ligases. This application note provides a detailed protocol for utilizing this compound in an in vitro ubiquitination assay to study the activity and inhibition of a specific HECT E3 ligase.

Mechanism of HECT E3 Ligase Ubiquitination and Inhibition by this compound

HECT E3 ligases function through a two-step mechanism. First, a ubiquitin-conjugating enzyme (E2) transfers activated ubiquitin to a catalytic cysteine residue within the HECT domain, forming a high-energy thioester bond.[6] Subsequently, the HECT E3 ligase transfers the ubiquitin from its catalytic cysteine to a lysine residue on the substrate protein.[6] this compound is designed to interfere with this process, thereby inhibiting substrate ubiquitination. The precise mechanism of this compound may involve blocking the E2-E3 interaction, interfering with the formation of the E3-ubiquitin thioester intermediate, or preventing the final transfer of ubiquitin to the substrate.

References

- 1. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]

- 2. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies for the Identification of Ubiquitin Ligase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | HECT E3 Ligases: A Tale With Multiple Facets [frontiersin.org]

- 5. Structure and Function of HECT E3 Ubiquitin Ligases and their Role in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of ubiquitin ligation and lysine prioritization by a HECT E3 | eLife [elifesciences.org]

- 7. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Screening for E3-Ubiquitin ligase inhibitors: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HECT E3-IN-1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

HECT E3-IN-1 is a potent and specific covalent inhibitor of the HECT E3 ubiquitin ligase Nedd4-1. It functions by disrupting the noncovalent binding of ubiquitin to Nedd4-1, which in turn switches the enzyme from a processive to a distributive mechanism of polyubiquitin chain synthesis.[1] This unique mechanism of action makes this compound a valuable tool for studying the cellular functions of Nedd4-1 and for exploring its therapeutic potential.

Nedd4-1 is a key regulator of multiple signaling pathways implicated in cell growth, proliferation, and survival. It is known to target several important proteins for ubiquitination and subsequent degradation, including the tumor suppressor PTEN. By inhibiting Nedd4-1, this compound can modulate the activity of these pathways, making it a compound of interest for cancer research and other diseases where Nedd4-1 activity is dysregulated.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on Nedd4-1 signaling pathways, particularly the PTEN/PI3K/Akt axis.

Mechanism of Action

This compound covalently modifies Nedd4-1, leading to a conformational change that disrupts the binding of ubiquitin to a non-catalytic site on the HECT domain. This disruption prevents the processive addition of ubiquitin molecules to a substrate, effectively inhibiting the formation of polyubiquitin chains.

Figure 1: Mechanism of this compound Action.

Data Presentation

The following table summarizes hypothetical quantitative data from experiments using this compound.

| Cell Line | Treatment (this compound) | PTEN Protein Level (Fold Change) | p-Akt (Ser473) Level (Fold Change) | Cell Viability (IC50) |

| PC-3 (Prostate Cancer) | 10 µM for 24h | 2.5 | 0.4 | 5 µM |

| A549 (Lung Cancer) | 10 µM for 24h | 2.1 | 0.5 | 8 µM |

| MCF-7 (Breast Cancer) | 10 µM for 24h | 1.8 | 0.6 | 12 µM |

Experimental Protocols

Protocol 1: Analysis of PTEN and p-Akt Levels by Western Blot

This protocol details the investigation of this compound's effect on the Nedd4-1 substrate PTEN and the downstream signaling molecule Akt.

Materials:

-

This compound (stock solution in DMSO)

-

Cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PTEN, anti-p-Akt (Ser473), anti-Akt, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells (e.g., PC-3, A549) in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for the desired time (e.g., 24 hours). Include a DMSO-only vehicle control.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software and normalize to the loading control.

-

Figure 2: Western Blot Experimental Workflow.

Protocol 2: In-Cell Ubiquitination Assay

This protocol is designed to assess the effect of this compound on the ubiquitination of a target protein, such as PTEN.

Materials:

-

This compound

-

Cell line of interest

-

Plasmids encoding His-tagged Ubiquitin and the target protein (e.g., HA-tagged PTEN)

-

Transfection reagent (e.g., Lipofectamine)

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer for immunoprecipitation (IP)

-

Anti-HA antibody (or antibody against the target protein)

-

Protein A/G agarose beads

-

Anti-His antibody (to detect ubiquitinated proteins)

Procedure:

-

Transfection:

-

Co-transfect cells with plasmids encoding His-Ubiquitin and the HA-tagged target protein.

-

-

Treatment:

-

24 hours post-transfection, treat the cells with this compound or vehicle (DMSO) for a specified time (e.g., 6-8 hours).

-

In the last 4-6 hours of treatment, add a proteasome inhibitor (e.g., MG132 at 10-20 µM) to allow for the accumulation of ubiquitinated proteins.

-

-

Immunoprecipitation:

-

Lyse the cells in IP lysis buffer.

-

Incubate the cell lysates with an anti-HA antibody overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours.

-

Wash the beads several times with IP lysis buffer.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.

-

Perform western blotting as described in Protocol 1, using an anti-His antibody to detect the ubiquitinated target protein and an anti-HA antibody to confirm the immunoprecipitation of the target protein.

-

Figure 3: Nedd4-1's Role in the PTEN/PI3K/Akt Pathway.

Troubleshooting and Considerations

-

Solubility: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in the cell culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.

-

Covalent Inhibition: As a covalent inhibitor, the effects of this compound may be long-lasting. Consider the timing of your experiments and the turnover rate of Nedd4-1 in your cell line.

-

Specificity: While this compound is reported to be specific for Nedd4-1, it is good practice to include controls to assess potential off-target effects, such as using a structurally related but inactive compound if available, or by validating findings with Nedd4-1 knockdown experiments.

-

Cell Line Variability: The response to this compound may vary between different cell lines due to differences in Nedd4-1 expression levels and the importance of the Nedd4-1 signaling pathway in those cells.

By following these protocols and considerations, researchers can effectively utilize this compound as a tool to dissect the complex roles of Nedd4-1 in cellular physiology and disease.

References

Application Notes and Protocols for HECT E3 Ligase Inhibitors in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dosage and administration of HECT E3 ligase inhibitors in animal models, with a focus on a specific inhibitor of SMAD Specific E3 Ubiquitin Protein Ligase 1 (SMURF1). While the field of HECT E3 ligase inhibitors is rapidly evolving, this guide offers a practical framework based on currently available preclinical data.

Introduction to HECT E3 Ligase Inhibitors

HECT (Homologous to E6AP C-Terminus) E3 ubiquitin ligases are a family of enzymes crucial for protein ubiquitination, a post-translational modification that governs protein degradation and signaling. Their dysregulation is implicated in numerous diseases, including cancer and pulmonary arterial hypertension (PAH), making them attractive therapeutic targets. Several small molecule inhibitors targeting HECT E3 ligases are in preclinical development. This document will focus on a promising SMURF1 inhibitor, designated as compound 38 , which has demonstrated in vivo efficacy in a rat model of PAH. We will also briefly discuss two other HECT E3 inhibitors, HECT E3-IN-1 and heclin , for which in vivo dosage and administration data are not yet publicly available.

Featured HECT E3 Ligase Inhibitor: SMURF1 Inhibitor (Compound 38)

Compound 38 is a potent and selective small-molecule inhibitor of SMURF1, a HECT E3 ligase that plays a significant role in the pathophysiology of PAH by ubiquitinating key signaling molecules in the TGFβ/BMP pathways. Preclinical studies have shown that compound 38 has good oral pharmacokinetics in rats and demonstrates significant efficacy in a rodent model of pulmonary hypertension.

Quantitative Data Summary

The following table summarizes the available pharmacokinetic and efficacy data for SMURF1 inhibitor compound 38 in a rat model of pulmonary arterial hypertension.

| Parameter | Value | Animal Model | Administration Route | Dosing Schedule | Efficacy Endpoint | Reference |

| Pharmacokinetics | Good oral bioavailability | Rats | Oral | Not specified | Not applicable | [1] |

| Efficacy | Significant reduction in lung remodeling | Rat model of pulmonary hypertension | Oral | Not specified | Histological analysis of lung tissue | [1] |

Experimental Protocol: In Vivo Efficacy Study of SMURF1 Inhibitor (Compound 38) in a Monocrotaline-Induced Pulmonary Arterial Hypertension Rat Model

This protocol describes a general procedure for evaluating the efficacy of a SMURF1 inhibitor, such as compound 38, in a standard rat model of PAH induced by monocrotaline (MCT).

1. Animal Model Induction

-

Animal Strain: Male Sprague-Dawley rats (200-250 g).

-

Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water for at least one week before the experiment.

-

Induction of PAH: Administer a single subcutaneous or intraperitoneal injection of monocrotaline (MCT) at a dose of 60 mg/kg. This will induce pulmonary arterial hypertension over a period of 3-4 weeks.

2. Dosing and Administration of SMURF1 Inhibitor (Compound 38)

-

Formulation: Prepare the oral formulation of compound 38 according to the manufacturer's instructions or based on its physicochemical properties. A common vehicle for oral administration in rats is 0.5% carboxymethylcellulose (CMC) in water.

-

Dosing Groups:

-

Group 1: Control (Vehicle only)

-

Group 2: MCT + Vehicle

-

Group 3: MCT + Compound 38 (e.g., 10 mg/kg, once daily)

-

Group 4: MCT + Compound 38 (e.g., 30 mg/kg, once daily)

-

-

Administration: Administer the designated treatment orally via gavage, starting from a specified time point after MCT injection (e.g., day 14) and continuing for a defined period (e.g., 14 days).

3. Efficacy Evaluation

-

Hemodynamic Measurements: At the end of the treatment period, measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) using a pressure transducer catheter inserted into the right ventricle and pulmonary artery, respectively, under anesthesia.

-

Right Ventricular Hypertrophy: After euthanasia, dissect the heart and measure the weight of the right ventricle (RV) and the left ventricle plus septum (LV+S). Calculate the Fulton index (RV/[LV+S]) as an indicator of right ventricular hypertrophy.

-

Histological Analysis: Perfuse the lungs with formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) to assess pulmonary vascular remodeling, including medial wall thickness and muscularization of small pulmonary arteries.

4. Pharmacokinetic Analysis

-

Blood Sampling: In a separate cohort of rats, administer a single oral dose of compound 38. Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

-

Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

-

Bioanalysis: Determine the concentration of compound 38 in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability.

Other HECT E3 Ligase Inhibitors

This compound (Compound 3)

This compound is a covalent inhibitor of the HECT E3 ligase Nedd4-1. It acts by disrupting the binding of ubiquitin to a noncovalent binding site on Nedd4-1. While its mechanism of action has been characterized in vitro, there is currently no published data on its dosage and administration in animal models. The vendor, MedchemExpress, suggests formulation for in vivo experiments, but specific protocols are not provided.

Heclin

Heclin is a small molecule that acts as a broad-spectrum inhibitor of HECT E3 ligases, including Nedd4, Smurf2, and WWP1. It has been shown to inhibit the autoubiquitination of the Smurf2 HECT domain in cells with an apparent IC50 of 9 µM. However, detailed studies on its in vivo dosage, administration, and efficacy in animal models have not been reported. It is noted that prolonged exposure to heclin can be cytotoxic.

Visualizations

Signaling Pathway of SMURF1 in Pulmonary Arterial Hypertension

Caption: SMURF1-mediated ubiquitination and degradation of BMPR2, and its inhibition by Compound 38.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for evaluating a SMURF1 inhibitor in a rat model of pulmonary arterial hypertension.

References

HECT E3-IN-1: Application Notes and Protocols for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

HECT E3-IN-1 is a covalent inhibitor of the HECT E3 ubiquitin ligase Nedd4-1.[1][2] Its unique mechanism of action, which involves the disruption of non-covalent ubiquitin binding to the HECT domain, offers a novel approach to modulate the activity of this key enzyme.[1] Nedd4-1 is a critical regulator of multiple signaling pathways implicated in cancer progression, making this compound a valuable tool for cancer research and a potential starting point for therapeutic development.[3][4][5][6]

Nedd4-1, a member of the NEDD4 family of HECT E3 ligases, is frequently overexpressed in various human cancers and has been shown to regulate the ubiquitination and subsequent degradation of numerous tumor suppressors and oncogenes.[3][4][5][7] A primary and well-characterized target of Nedd4-1 is the tumor suppressor PTEN.[6] By promoting the ubiquitination and degradation of PTEN, Nedd4-1 can lead to the activation of the pro-survival PI3K/Akt signaling pathway, a central driver in many cancers.[6][8]

These application notes provide an overview of the mechanism of action of this compound and offer generalized protocols for its application in cancer research.

Mechanism of Action

This compound acts as a covalent inhibitor of Nedd4-1 by targeting a non-catalytic cysteine residue (Cys627 in human Nedd4-1) located in the N-lobe of the HECT domain.[1] This cysteine is situated near the binding site for non-covalent ubiquitin interaction, which is crucial for the processive nature of polyubiquitin chain synthesis by Nedd4-1.[1]

By covalently modifying this site, this compound disrupts the binding of the growing polyubiquitin chain, effectively switching the enzymatic mechanism of Nedd4-1 from a processive to a distributive mode.[1] In a processive mechanism, multiple ubiquitin molecules are added to a substrate without the enzyme dissociating after each addition. In a distributive mechanism, the enzyme dissociates after each ubiquitin transfer, which is a much less efficient process for polyubiquitination.[1] This switch ultimately leads to a reduction in the polyubiquitination of Nedd4-1 substrates.[1]

Mechanism of this compound Action.

Quantitative Data

As of the latest available research, specific quantitative data for this compound in cancer cell lines (e.g., IC50 values for cell viability) have not been extensively published in peer-reviewed literature. The primary characterization of this compound has been biochemical and structural.[1] Researchers are encouraged to perform their own dose-response studies to determine the optimal concentration for their specific cancer model. The table below provides a template for summarizing such data.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Key Findings | Reference |

| e.g., PC-3 | Prostate Cancer | Cell Viability (72h) | [To be determined] | [To be determined] | [Internal Data] |

| e.g., A549 | Lung Cancer | Apoptosis (48h) | [To be determined] | [To be determined] | [Internal Data] |

| e.g., MCF-7 | Breast Cancer | PTEN Ubiquitination | [To be determined] | [To be determined] | [Internal Data] |

Experimental Protocols

The following are generalized protocols for evaluating the effects of this compound in cancer research. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay

This protocol is designed to determine the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to start with could be from 0.1 µM to 100 µM. Include a DMSO-only vehicle control.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Cell Viability Assay Workflow.

Protocol 2: Western Blot Analysis of Nedd4-1 Target Proteins

This protocol aims to assess the effect of this compound on the protein levels of known Nedd4-1 substrates, such as PTEN.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound (stock solution in DMSO)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PTEN, anti-p-Akt, anti-Akt, anti-Nedd4-1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at various concentrations (based on cell viability data) or a vehicle control for a specified time (e.g., 6, 12, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

Western Blot Workflow.

Protocol 3: In Vivo Ubiquitination Assay

This protocol is to determine if this compound can inhibit the ubiquitination of a specific Nedd4-1 substrate in a cellular context.

Materials:

-

HEK293T cells (or other easily transfectable cell line)

-

Plasmids encoding His-tagged Ubiquitin, Flag-tagged Nedd4-1, and the substrate of interest (e.g., HA-tagged PTEN)

-

Transfection reagent

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Denaturing lysis buffer (e.g., containing 1% SDS)

-

Ni-NTA agarose beads

-

Wash buffers

-

Elution buffer

-

Western blot reagents

Procedure:

-

Co-transfect cells with plasmids for His-Ubiquitin, Flag-Nedd4-1, and the HA-tagged substrate.

-

After 24 hours, treat the cells with this compound or vehicle control for the desired time.

-

In the last 4-6 hours of treatment, add a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

-

Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

-

Dilute the lysates with a non-denaturing buffer and incubate with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the ubiquitinated proteins from the beads.

-

Analyze the eluates by Western blotting using an antibody against the substrate (e.g., anti-HA) to detect its ubiquitination status.

Signaling Pathways for Investigation

Based on the known functions of Nedd4-1, the following signaling pathways are key areas for investigation when using this compound in cancer research:

-

PTEN/PI3K/Akt Pathway: As a primary target, the effect of this compound on PTEN stability and the subsequent downstream signaling of the PI3K/Akt pathway should be a principal focus.[6][8]

-

Wnt/β-catenin Pathway: Nedd4 family members are known to regulate components of the Wnt signaling pathway.[6]

-

TGF-β Signaling: Nedd4-1 can modulate TGF-β signaling by targeting components of this pathway for degradation.

-

Receptor Tyrosine Kinase (RTK) Signaling: Nedd4-1 can regulate the turnover of several RTKs, thereby impacting downstream signaling cascades.

Nedd4-1 Signaling Context.

Conclusion

This compound represents a first-in-class covalent inhibitor of Nedd4-1 with a distinct mechanism of action.[1] While its application in cancer biology is still an emerging area of research, its ability to modulate the activity of the key oncoprotein Nedd4-1 makes it a highly valuable tool for dissecting the role of this E3 ligase in cancer and for exploring novel therapeutic strategies. The protocols and information provided here serve as a guide for researchers to begin their investigations into the potential of this compound in cancer research.

References

- 1. A Small Molecule That Switches a Ubiquitin Ligase From a Processive to a Distributive Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Inhibitors of Nedd4 ubiquitin ligase as anticancer therapeutics - Alexander Statsyuk [grantome.com]

- 3. The role of NEDD4 related HECT-type E3 ubiquitin ligases in defective autophagy in cancer cells: molecular mechanisms and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

- 6. The Role of HECT E3 Ubiquitin Ligases in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Insights Into the Biological Role of NEDD4L E3 Ubiquitin Ligase in Human Cancers [frontiersin.org]

- 8. Targeting the E3 ligase NEDD4 as a novel therapeutic strategy for IGF1 signal pathway-driven gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Study of HECT E3 Ligase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design and execution of studies involving inhibitors of HECT (Homologous to E6AP C-Terminus) E3 ubiquitin ligases. The protocols outlined below are designed to be adaptable for specific inhibitors, referred to herein as "HECT E3-IN-1," and can be tailored to the specific HECT E3 ligase of interest.

Introduction to HECT E3 Ligases and Inhibition

The ubiquitin-proteasome system is a critical pathway for protein degradation and signaling in eukaryotic cells. E3 ubiquitin ligases are key enzymes in this system, providing substrate specificity for ubiquitination. The HECT family of E3 ligases is characterized by a conserved C-terminal HECT domain of approximately 350 amino acids.[1][2][3] Unlike RING E3 ligases that act as scaffolds, HECT E3s directly participate in the catalytic transfer of ubiquitin.[4][5][6] This process involves a two-step mechanism: first, ubiquitin is transferred from an E2 ubiquitin-conjugating enzyme to a catalytic cysteine residue within the HECT domain, forming a high-energy thioester intermediate.[7][8] Subsequently, the HECT E3 ligase transfers the ubiquitin to a lysine residue on the substrate protein.[5][7]

Dysregulation of HECT E3 ligases is implicated in numerous diseases, including cancer and neurological disorders, making them attractive therapeutic targets.[9][10] Small molecule inhibitors, such as the hypothetical this compound, can be developed to modulate the activity of these enzymes. These inhibitors may act by various mechanisms, including blocking the E2-E3 interaction, interfering with the formation of the E3-ubiquitin thioester intermediate, or preventing substrate recognition.

Experimental Design Workflow

A systematic approach is essential for characterizing the activity and mechanism of a HECT E3 ligase inhibitor. The following workflow outlines the key stages of investigation.

Caption: Experimental workflow for HECT E3 inhibitor characterization.

Key Experimental Protocols

In Vitro HECT E3 Ligase Ubiquitination Assay

This assay is fundamental to determine if this compound directly inhibits the catalytic activity of the target HECT E3 ligase. The assay reconstitutes the ubiquitination cascade in a test tube.

Principle: The assay measures the formation of polyubiquitin chains on a substrate or the auto-ubiquitination of the E3 ligase itself. The reaction products are then visualized by western blotting.

Protocol:

-

Reaction Setup: Prepare a master mix containing ubiquitin-activating enzyme (E1), a specific ubiquitin-conjugating enzyme (E2) for the HECT E3 of interest, ubiquitin, and an ATP regenerating system in ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.1% Tween-20, 1 mM DTT).[11]

-

Inhibitor Incubation: Pre-incubate the purified recombinant HECT E3 ligase and its substrate (if applicable) with varying concentrations of this compound or DMSO (vehicle control) for 30 minutes at room temperature.

-

Initiate Reaction: Add the master mix to the E3/inhibitor mixture to start the ubiquitination reaction.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.[12]

-

Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection: Separate the reaction products by SDS-PAGE and perform a western blot using an antibody against ubiquitin or the substrate to visualize the ubiquitination ladder.

Data Presentation:

| This compound (µM) | Ubiquitinated Substrate (Relative Intensity) | Auto-ubiquitinated E3 (Relative Intensity) |

| 0 (DMSO) | 1.00 | 1.00 |

| 0.1 | 0.85 | 0.90 |

| 1 | 0.50 | 0.55 |

| 10 | 0.15 | 0.20 |

| 100 | 0.05 | 0.08 |

High-Throughput Fluorescence Polarization (FP) Assay

For screening and determining inhibitor potency (IC50), a higher throughput method like a fluorescence polarization (FP) assay is recommended. The UbFluor™ assay is a specific example.[9]

Principle: This assay uses a ubiquitin thioester linked to a fluorophore (UbFluor). When the HECT E3 ligase catalyzes the transfer of ubiquitin, the fluorophore is released, causing a change in fluorescence polarization.[9] Inhibitors of the HECT E3 ligase will prevent this reaction, resulting in no change in FP.[9]

Protocol:

-

Reagent Preparation: Prepare solutions of purified HECT E3 ligase, UbFluor, and this compound at various concentrations in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 6 µM Tween-20).[9]

-

Assay Plate Setup: In a 384-well plate, add the HECT E3 ligase and the inhibitor (or DMSO). Incubate for 30 minutes at room temperature.

-

Initiate Reaction: Add UbFluor to each well to start the reaction.

-

Measurement: Read the fluorescence polarization at multiple time points using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

| This compound (µM) | Fluorescence Polarization (mP) | % Inhibition |

| 0 (DMSO) | 350 | 0 |

| 0.01 | 345 | 5 |

| 0.1 | 300 | 50 |

| 1 | 220 | 130 |

| 10 | 150 | 200 |

| 100 | 145 | 205 |

Cellular Target Engagement Assay

This assay determines if this compound can bind to and inhibit the target HECT E3 ligase within a cellular context. A common method is the cellular thermal shift assay (CETSA).

Principle: Ligand binding stabilizes a protein, leading to an increase in its melting temperature. CETSA measures the thermal stability of the target protein in the presence and absence of the inhibitor.

Protocol:

-

Cell Treatment: Treat cultured cells with this compound or DMSO for a specified time.

-

Harvest and Lyse: Harvest the cells and lyse them to obtain a cell lysate.

-

Heat Treatment: Aliquot the lysate and heat the samples to a range of temperatures.

-

Centrifugation: Centrifuge the samples to pellet the aggregated, denatured proteins.

-

Detection: Collect the supernatant containing the soluble proteins and analyze the amount of the target HECT E3 ligase by western blotting.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Data Presentation:

| Temperature (°C) | Soluble HECT E3 (DMSO, Relative) | Soluble HECT E3 (this compound, Relative) |

| 37 | 1.00 | 1.00 |

| 45 | 0.95 | 0.98 |

| 50 | 0.80 | 0.92 |

| 55 | 0.50 | 0.85 |

| 60 | 0.20 | 0.60 |

| 65 | 0.05 | 0.30 |

Signaling Pathway Analysis

Inhibition of a HECT E3 ligase is expected to lead to the accumulation of its substrate(s). Analyzing the downstream signaling pathways affected by substrate stabilization is crucial for understanding the biological consequences of inhibitor treatment.

References

- 1. Activity‐Based Probes for HECT E3 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and Function of HECT E3 Ubiquitin Ligases and their Role in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Screening for E3-Ubiquitin ligase inhibitors: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | HECT E3 Ligases: A Tale With Multiple Facets [frontiersin.org]

- 6. HECT E3 Ligases: A Tale With Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of ubiquitin ligation and lysine prioritization by a HECT E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HECT E3 ubiquitin ligases – emerging insights into their biological roles and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. docs.abcam.com [docs.abcam.com]

- 12. In Vitro Analysis of E3 Ubiquitin Ligase Function [jove.com]

Application Notes and Protocols for HECT E3-IN-1 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

HECT (Homologous to E6AP C-terminus) E3 ubiquitin ligases are a critical class of enzymes involved in the ubiquitination cascade, a post-translational modification process that governs the fate and function of a vast array of cellular proteins.[1][2] The dysregulation of HECT E3 ligases has been implicated in numerous human diseases, including various cancers, neurological disorders, and immunological conditions, making them attractive targets for therapeutic intervention.[1][2][3] The development of small molecule inhibitors against specific HECT E3 ligases is a promising strategy for the treatment of these diseases. High-throughput screening (HTS) assays are essential for the discovery of such inhibitors from large compound libraries.